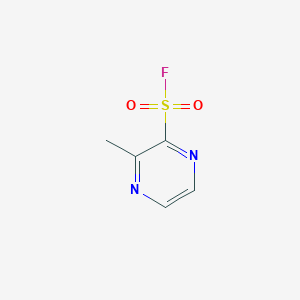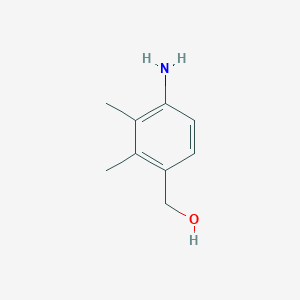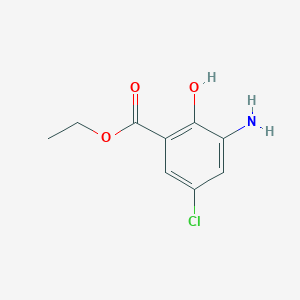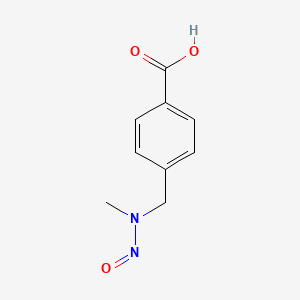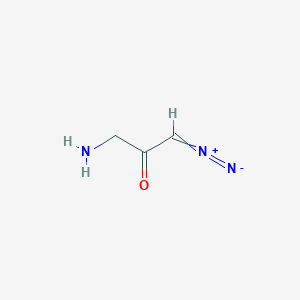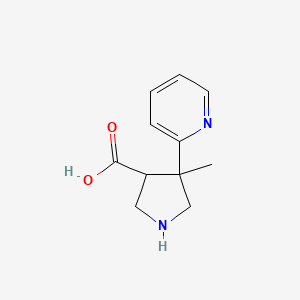
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridin-2-yl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step procedures. One common route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines to form intermediate pyrrolidine derivatives . These intermediates can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. This may include the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
科学的研究の応用
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the pyridin-2-yl group allow the compound to bind selectively to certain proteins and enzymes, potentially inhibiting their activity. This selective binding is crucial for its biological effects and therapeutic potential .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol
Uniqueness
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and the pyridin-2-yl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
4-methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-11(9-4-2-3-5-13-9)7-12-6-8(11)10(14)15/h2-5,8,12H,6-7H2,1H3,(H,14,15) |
InChIキー |
UHEUSWBMHGZQJA-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC1C(=O)O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


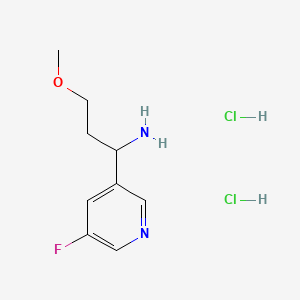
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
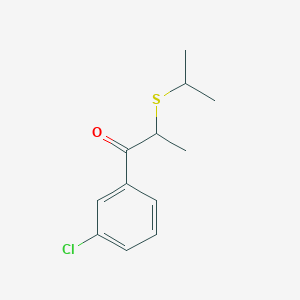
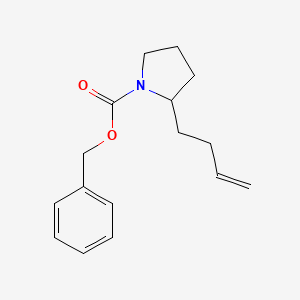

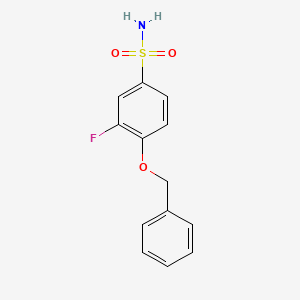
![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)

